molecular formula C10H10N2O2S B1630529 Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 52505-46-1

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No. B1630529
CAS RN: 52505-46-1
M. Wt: 222.27 g/mol
InChI Key: HNLWHNQYBCCNLL-UHFFFAOYSA-N
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Description

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has been used as a versatile precursor for the synthesis of related fused pyrimidine hybrids .


Synthesis Analysis

This compound has been used as a precursor in a one-pot three-component synthesis of related fused pyrimidine hybrids. The synthesis protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 222.04629874 g/mol .


Chemical Reactions Analysis

As a precursor, Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate participates in the synthesis of related fused pyrimidine hybrids. The reaction involves 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.27 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . The topological polar surface area is 93.4 Ų .

Scientific Research Applications

Synthesis and Cyclizations

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is involved in the synthesis of novel compounds through various cyclization reactions. A study by Chigorina et al. (2019) explored the reactivity of this compound with 3,5-dimethyl-1-(cyanoacetyl)-1H-pyrazole, leading to new N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. This process demonstrates the compound’s utility in creating diverse heterocyclic structures, useful in various chemical research domains (Chigorina, Bespalov, & Dotsenko, 2019).

Annulation Reactions

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is key in annulation reactions. Zhu, Lan, and Kwon (2003) reported its use in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This highlights its role in constructing complex and functionalized organic structures (Zhu, Lan, & Kwon, 2003).

Biological Activity Analysis

The compound has also been studied for its potential biological activities. In silico analysis of the biological activity of synthesized compounds involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate was performed in the research by Chigorina et al. (2019), indicating its relevance in the field of medicinal chemistry and drug design (Chigorina, Bespalov, & Dotsenko, 2019).

Photophysical Properties

Research by Ershov et al. (2019) focused on the synthesis of novel thieno[2,3-b]pyridine derivatives using ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. They thoroughly studied the reaction conditions and investigated the spectral-fluorescent properties of the synthesized compounds, showing the compound's significance in developing materials with specific photophysical properties (Ershov et al., 2019).

Synthesis of Fused Heterocyclic Systems

The compound is instrumental in creating new fused heterocyclic systems. For instance, El-Dean et al. (2009) utilized it for synthesizing various functionalized thieno[2,3-b:4,5-b‘]dipyridines, demonstrating its versatility in organic synthesis and the creation of complex molecular architectures (El-Dean, Micky, Ahmed, & Ahmed, 2009).

Scientific Research Applications of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (Continued)

Medicinal Chemistry and Antimicrobial Activity

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate demonstrates potential in medicinal chemistry, particularly in antimicrobial applications. Kostenko et al. (2008) synthesized a series of pyridothienopyrimidinones using this compound, which exhibited significant antistaphylococcal activity. This finding underscores the compound’s relevance in developing new antimicrobial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).

Synthesis of Fused Polyheterocyclic Systems

In the field of organic synthesis, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate serves as a key precursor for constructing fused polyheterocyclic systems. For instance, Sirakanyan et al. (2019) employed this compound to synthesize various pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines and related compounds, highlighting its versatility in creating complex heterocyclic structures (Sirakanyan, Spinelli, Geronikaki, Hakobyan, & Hovakimyan, 2019).

Synthesis of Thieno[2,3-d]pyrimidines

Additionally, Santilli et al. (1971) described a novel method for preparing thieno[2,3-d]pyrimidines using ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This method emphasizes the compound’s utility in synthesizing various thieno[2,3-d]pyrimidine derivatives, which are important in pharmaceutical research (Santilli, Kim, & Wanser, 1971).

Photophysical Studies

Ershov et al. (2019) conducted a study on the spectral-fluorescent properties of novel thieno[2,3-b]pyridine derivatives synthesized from ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. Their research is crucial for understanding the photophysical characteristics of these compounds, which can be relevant in materials science and sensor technologies (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).

properties

IUPAC Name

ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLWHNQYBCCNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353339
Record name ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

CAS RN

52505-46-1
Record name Thieno[2,3-b]pyridine-2-carboxylic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52505-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-cyanopyridine (330 g), ethyl 2-mercaptoacetate (361.2 g), sodium carbonate (265 g) and EtOH (1.2L) was heated to reflux for 4.5 hours. It was then cooled to ambient temperature, added to water (10 L) and the addition was washed in with water (5 L). The resulting slurry was stirred for 30 minutes and then it was filtered. The filter cake was washed with two portions of water (2×2.5 L) and dried at the pump. The solids were then dried to constant weight under vacuum at 45° C. to yield the title compound as a brown solid (493.1 g, 93.2%). δH (CDCl3) 8.68 (1H, dd, J 4.7, 1.2 Hz), 7.93 (1H, dd, J 8.5, 1.2 Hz), 7.29 (1H, dd, J 8.5, 4.7 Hz), 5.90 (2H, b), 4.38 (2H, q, J 7.0 Hz), 1.40 (3H, t, J 7.0 Hz). LCMS RT 2.9 minutes, 223 (M+H)+
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
361.2 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step Two
Yield
93.2%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-3-cyanopyridine (330 g, 2.3 mol), ethyl 2-mercaptoacetate (361.2 g, 3.0 mol), sodium carbonate (265 g, 2.5 mol) and EtOH (1.2L) was heated to reflux for 4.5 hours. The reaction mixture was cooled to ambient temperature and added to water (15L). The resultant precipitate was stirred for 30 minutes and then filtered. The filter cake was washed with two portions of water (2×2.5L) and dried to constant weight under vacuum at 45° C. to yield the title compound as a brown solid (493.1 g, 93.2%). δH (CDCl3) 8.68 (1H, dd, J 4.7, 1.2 Hz), 7.93 (1H, dd, J 8.5, 1.2 Hz), 7.29 (1H, dd, J 8.5, 4.7 Hz), 5.90 (2H, b), 4.38 (2H, q, J 7.0 Hz), 1.40 (3H, t, J 7.0 Hz). LCMS RT 2.9 minutes, 223 (M+H)+.
Quantity
330 g
Type
reactant
Reaction Step One
Quantity
361.2 g
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
MA Mohamed Teleb, AEM Mekky… - Journal of Heterocyclic …, 2021 - Wiley Online Library
In this study, ethyl 3‐aminothieno[2,3‐b]pyridine‐2‐carboxylate was taken as a versatile precursor for the one‐pot three‐component synthesis of related fused pyrimidine hybrids. The …
Number of citations: 14 onlinelibrary.wiley.com
M Bakavolia, FA Sani, A Davoodni… - Heterocyclic …, 2007 - degruyter.com
3-Amino [2, 3-b] pyridine-2-carboxylate was reacted with both nucleophilic and electrophilic reagents such as hydrazine hydrate, potassium thiocyanide, acetic anhydride, etc. to obtain …
Number of citations: 3 www.degruyter.com
SMH Sanad, AM Abdel‐Fattah… - Journal of …, 2019 - Wiley Online Library
Pyridine‐2(1H)‐thiones were prepared and reacted with several active halogenated reagents to afford novel thieno[2,3‐b]pyridines in excellent yields. Thieno[2,3‐b]pyridine‐2‐…
Number of citations: 29 onlinelibrary.wiley.com
SMH Sanad, MAE Hawass, AAM Ahmed… - Synthetic …, 2018 - Taylor & Francis
4-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-di hydro-pyridine-3-carbonitrile (1) reacted with ethyl chloroacetate (2) in ethanolic sodium acetate solution to …
Number of citations: 24 www.tandfonline.com
E Kostenko, E Kaigorodova… - Pharmaceutical …, 2008 - search.ebscohost.com
A series of 3, 4-dihydropyrido [3′, 2′: 4, 5] thieno [3, 2-d] pyrimidin-4-ones were synthesized by the reaction of ethyl 3-alkyl (aryl) carboxamidothieno [2, 3-b] pyridine-2-carboxylates …
Number of citations: 4 search.ebscohost.com
A Davoodnia, M Bakavoli, S Mohseni… - Monatshefte für Chemie …, 2008 - Springer
Some new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a] pyrimidin-5(4H)-ones were prepared through heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with …
Number of citations: 46 link.springer.com
SMH Sanad, AEM Mekky - Canadian Journal of Chemistry, 2021 - cdnsciencepub.com
In the current study, we reported the tandem synthesis of two series of arene-linked pyrimidinone hybrids with related fused thieno[2,3-b]pyridine moiety. The target hybrids were …
Number of citations: 16 cdnsciencepub.com
ES Kostenko, MM Lipunov, EA Kaigorodova… - Chemistry of …, 2007 - Springer
The reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate gives a series of tricyclic 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]…
Number of citations: 4 link.springer.com
FA Attaby, SM Eldin, MAA Elneairy… - … , Sulfur, and Silicon, 2004 - Taylor & Francis
Cyanothioacetamide (f 1) reacted with α,β -unsaturated carbonyl compounds 2a–d to afford thioxohydropyridine-3-carbonitriles 5a–d, which were used as the starting materials for the …
Number of citations: 26 www.tandfonline.com
ЕС Костенко, ММ Липунов, ЕА Кайгородова… - Chemistry of …, 2023 - hgs.osi.lv
The reaction of acyl derivatives of ethyl 3-aminothieno [2, 3-b] pyridine-2-carboxylate with hydrazine hydrate gives a series of tricyclic 3-amino-3, 4-dihydropyrido [3', 2': 4, 5] thieno [3, 2-…
Number of citations: 3 hgs.osi.lv

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